Cas no 1781132-00-0 (2-(4-bromo-3,5-dimethylphenyl)propanoic acid)

2-(4-bromo-3,5-dimethylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-bromo-3,5-dimethylphenyl)propanoic acid
- 1781132-00-0
- EN300-1923901
-
- Inchi: 1S/C11H13BrO2/c1-6-4-9(8(3)11(13)14)5-7(2)10(6)12/h4-5,8H,1-3H3,(H,13,14)
- InChI Key: CFABHLNAHAWXNR-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(=CC=1C)C(C(=O)O)C
Computed Properties
- Exact Mass: 256.00989g/mol
- Monoisotopic Mass: 256.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 3.4
2-(4-bromo-3,5-dimethylphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923901-2.5g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1923901-1g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1923901-0.1g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1923901-0.5g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1923901-10.0g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 10g |
$4606.0 | 2023-06-02 | ||
Enamine | EN300-1923901-0.05g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1923901-5.0g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 5g |
$3105.0 | 2023-06-02 | ||
Enamine | EN300-1923901-5g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1923901-0.25g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1923901-1.0g |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid |
1781132-00-0 | 1g |
$1070.0 | 2023-06-02 |
2-(4-bromo-3,5-dimethylphenyl)propanoic acid Related Literature
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on 2-(4-bromo-3,5-dimethylphenyl)propanoic acid
Introduction to 2-(4-bromo-3,5-dimethylphenyl)propanoic acid (CAS No. 1781132-00-0)
2-(4-bromo-3,5-dimethylphenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1781132-00-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique structural motif featuring a propionic acid side chain attached to a brominated dimethylphenyl group. The presence of both bromine and methyl substituents on the aromatic ring imparts distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-(4-bromo-3,5-dimethylphenyl)propanoic acid consists of a benzene ring substituted with a bromine atom at the para position relative to a methyl group, while the ortho positions are also occupied by methyl groups. This specific arrangement creates a highly lipophilic and electronically tunable scaffold. The carboxylic acid moiety at one end of the propyl chain provides a site for further functionalization, enabling the synthesis of more complex derivatives. Such structural features make this compound particularly interesting for medicinal chemists seeking novel scaffolds for drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of aromatic carboxylic acids with halogenated aromatic rings. Studies have demonstrated that such compounds can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom in 2-(4-bromo-3,5-dimethylphenyl)propanoic acid is known to enhance binding affinity to biological targets due to its ability to engage in halogen bonding interactions. Additionally, the dimethyl substitution pattern at the ortho positions increases the compound's metabolic stability, which is a critical factor in drug design.
One of the most compelling aspects of 2-(4-bromo-3,5-dimethylphenyl)propanoic acid is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer progression and inflammatory diseases. For instance, derivatives of this scaffold have been investigated as potential kinase inhibitors, where the bromine atom serves as a key pharmacophore for binding to ATP pockets in protein kinases. Furthermore, the carboxylic acid group can be further functionalized into esters or amides, expanding its applicability in peptidomimetic drug design.
The synthesis of 2-(4-bromo-3,5-dimethylphenyl)propanoic acid typically involves multi-step organic transformations starting from commercially available precursors such as 4-bromo-3,5-dimethylaniline. Common synthetic routes include bromination followed by propylation or esterification at the carboxylic acid end. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high regioselectivity. These synthetic strategies highlight the compound's versatility and ease of modification for tailored applications.
From a computational chemistry perspective, 2-(4-bromo-3,5-dimethylphenyl)propanoic acid has been extensively studied using density functional theory (DFT) and molecular dynamics simulations. These studies have provided insights into its electronic properties, such as frontier molecular orbital (FMO) analysis, which predicts its potential reactivity and binding interactions with biological targets. Additionally, virtual screening approaches have been employed to identify novel derivatives with enhanced pharmacological activity based on this scaffold.
In clinical research settings, 2-(4-bromo-3,5-dimethylphenyl)propanoic acid has been explored as a precursor for prodrugs designed to improve bioavailability or target specific tissues. The lipophilicity imparted by the dimethylphenyl group facilitates membrane permeability, while the carboxylic acid functionality allows for controlled release mechanisms upon enzymatic hydrolysis. Such prodrug formulations are particularly relevant in oncology and neurology, where targeted delivery systems are critical for therapeutic efficacy.
The environmental impact of 2-(4-bromo-3,5-dimethylphenyl)propanoic acid has also been evaluated through green chemistry principles. Efforts have been made to develop solvent-free or catalytic synthetic routes that minimize waste generation and energy consumption. Biodegradability studies indicate that this compound undergoes slow degradation under aerobic conditions but can be metabolized by microorganisms under specific environmental conditions. Such findings are crucial for assessing its suitability in industrial applications where sustainability is a priority.
Future directions in the study of 2-(4-bromo-3,5-dimethylphenyl)propanoic acid include exploring its role in epigenetic drug development. The ability of halogenated aromatic compounds to modulate histone deacetylase (HDAC) activity has been well-documented, and derivatives of this scaffold could serve as potent HDAC inhibitors for treating neurological disorders and cancer. Additionally, advances in nanotechnology have opened new avenues for delivering this compound using lipid nanoparticles or polymeric micelles, which could enhance its therapeutic index.
In conclusion,2-(4-bromo-3,5-dimethylphenyl)propanoic acid (CAS No. 1781132-00-0) represents a promising candidate in pharmaceutical research due to its unique structural features and diverse biological activities. Its role as an intermediate in drug synthesis underscores its importance in medicinal chemistry innovation. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of therapeutic development across multiple disease areas.
1781132-00-0 (2-(4-bromo-3,5-dimethylphenyl)propanoic acid) Related Products
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)



